molecular formula C10H16N2 B1216262 4-[2-(Dimethylamino)ethyl]aniline CAS No. 5636-52-2

4-[2-(Dimethylamino)ethyl]aniline

Cat. No. B1216262
CAS RN: 5636-52-2
M. Wt: 164.25 g/mol
InChI Key: BODSPBSIEGRURL-UHFFFAOYSA-N
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Description

“4-[2-(Dimethylamino)ethyl]aniline” is a chemical compound with the empirical formula C10H18Cl2N2 . It is a solid in form and is often referred to as a unique chemical provided to early discovery researchers . It is also known as “4-(2-Dimethylamino-ethyl)-aniline dihydrochloride” and has a molecular weight of 237.17 .


Synthesis Analysis

The synthesis of “4-[2-(Dimethylamino)ethyl]aniline” involves the Friedel-Crafts acylation of dimethylaniline (C6H5NMe2) using phosgene (COCl2) or equivalent reagents such as triphosgene . The reaction yields a product with a yield of 86% .


Molecular Structure Analysis

The molecular structure of “4-[2-(Dimethylamino)ethyl]aniline” is represented by the SMILES string NC1=CC=C (CCN (C)C)C=C1.Cl.Cl . The InChI key for this compound is BOZGPPLHJDNZCJ-UHFFFAOYSA-N .


Chemical Reactions Analysis

“4-[2-(Dimethylamino)ethyl]aniline” is expected to undergo many of the reactions typical for an aniline, being weakly basic and reactive .


Physical And Chemical Properties Analysis

“4-[2-(Dimethylamino)ethyl]aniline” is a brown solid . It has a molecular weight of 237.17 .

Scientific Research Applications

Catalysis and Synthesis

4-[2-(Dimethylamino)ethyl]aniline and its derivatives are utilized in various catalytic and synthetic processes. For instance, a study highlighted the trifluoroacetylation of anilines catalyzed by 4-dimethylaminopyridine, demonstrating its efficacy in chemical synthesis (Prashad et al., 2000). Similarly, the efficient microwave-assisted synthesis of a series of 1-aryl-4-dimethylaminomethylene pyrrolidine-2,3,5-triones from related compounds was reported, providing an alternative to conventional thermal heating and yielding moderate to good results (Vargas et al., 2012).

Crystallography and Structural Analysis

The compound and its analogs have been extensively studied in crystallography for their unique structural properties. For example, research on various dimethyl-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline derivatives showed basic heterocyclic imino structures with planar backbones, providing insights into molecular conformations (Su et al., 2013).

Nonlinear Optics and Thermochromic Applications

In the field of nonlinear optics, a hyperbranched polymer incorporating 4-(2-cyano-2-methoxy-carbonylvinyl)aniline as a nonlinear optical chromophore was synthesized, indicating potential applications in this area (Zhang et al., 1997). Moreover, the N,N-dimethyl-4-((2-methylquinolin-6-yl)ethynyl)aniline derivative showed properties suitable for thermochromic applications, with its fluorescence intensity intensifying with temperature, making it a potential candidate for ratiometric fluorescent thermometers (Cao et al., 2014).

Photocalorimetry and Photochemistry

The compound has also been investigated in the field of photocalorimetry, where the degree of photo- and thermal-polymerization using various tertiary amine co-initiators, including 4-[2-(Dimethylamino)ethyl]aniline derivatives, was compared using differential scanning photocalorimetry (Kerby et al., 1999). Additionally, its photochemistry has been studied, showing unique properties under irradiation, such as not producing expected compounds but exhibiting phosphorescence (Ohta & Tokumaru, 1975).

Safety And Hazards

The safety data sheet for “4-[2-(Dimethylamino)ethyl]aniline” indicates that it is considered hazardous . It is advised to use personal protective equipment, avoid contact with skin and eyes, and not to ingest or inhale the compound . It is also recommended to handle the compound only under a chemical fume hood .

properties

IUPAC Name

4-[2-(dimethylamino)ethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-12(2)8-7-9-3-5-10(11)6-4-9/h3-6H,7-8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPKKPVBDOPPWJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601304835
Record name 4-(2-Dimethylaminoethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601304835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(Dimethylamino)ethyl]aniline

CAS RN

5636-52-2
Record name 4-(2-Dimethylaminoethyl)aniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5636-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Dimethylaminoethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601304835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
CJ Matheson, KA Casalvieri, DS Backos… - …, 2018 - Wiley Online Library
WEE1 kinase regulates the G 2 /M cell‐cycle checkpoint, a critical mechanism for DNA repair in cancer cells that can confer resistance to DNA‐damaging agents. We previously …
H Zahid, CR Buchholz, M Singh… - Journal of medicinal …, 2021 - ACS Publications
The nucleosome remodeling factor (NURF) alters chromatin accessibility through interactions with its largest subunit,the bromodomain PHD finger transcription factor BPTF. BPTF is …
Number of citations: 8 pubs.acs.org
M Carnevali - 2011 - escholarship.org
This study is focused on the synthesis of small RNA- binding molecules that are potential inhibitors of hepatitis C virus protein synthesis and of thymidylate synthase expression. The …
Number of citations: 2 escholarship.org

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